molecular formula C17H36N2O B14706991 2,2,4-trimethylpentyl N,N-dibutylcarbamimidate CAS No. 13194-59-7

2,2,4-trimethylpentyl N,N-dibutylcarbamimidate

Katalognummer: B14706991
CAS-Nummer: 13194-59-7
Molekulargewicht: 284.5 g/mol
InChI-Schlüssel: NVLMMCPTWFAVKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4-trimethylpentyl N,N-dibutylcarbamimidate is an organic compound with the molecular formula C17H36N2O. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethylpentyl N,N-dibutylcarbamimidate typically involves the reaction of 2,2,4-trimethylpentylamine with N,N-dibutylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-trimethylpentyl N,N-dibutylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2,4-trimethylpentyl N,N-dibutylcarbamimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,4-trimethylpentyl N,N-dibutylcarbamimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,4-trimethylpentyl N,N-dibutylcarbamimidate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Eigenschaften

CAS-Nummer

13194-59-7

Molekularformel

C17H36N2O

Molekulargewicht

284.5 g/mol

IUPAC-Name

2,2,4-trimethylpentyl N,N-dibutylcarbamimidate

InChI

InChI=1S/C17H36N2O/c1-7-9-11-19(12-10-8-2)16(18)20-14-17(5,6)13-15(3)4/h15,18H,7-14H2,1-6H3

InChI-Schlüssel

NVLMMCPTWFAVKR-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=N)OCC(C)(C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.